molecular formula C8H8FNO5S B1438255 2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid CAS No. 1094562-69-2

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid

Cat. No. B1438255
CAS RN: 1094562-69-2
M. Wt: 249.22 g/mol
InChI Key: AOXZHSHGGNFIJE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid, also known as FSV, is a sulfonamide-based compound. It has a molecular weight of 249.22 .


Molecular Structure Analysis

The IUPAC name for this compound is [4-(aminosulfonyl)-2-fluorophenoxy]acetic acid . The InChI code and key, which provide a text representation of the compound’s structure, are also available .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Electrochemical Hydrogenation in Pharmaceutical Synthesis

Electrochemical hydrogenation of α-aryl acrylic acids has been investigated, focusing on compounds like 2-(2-fluoro-4-biphenyl) propenoic acid. This method, conducted at a nickel cathode, does not require an external supply of pressurized H2 gas and produces significant yields of aryl-2-propionic acids such as flurbiprofen. The process emphasizes the importance of parameters such as substrate concentration and reaction temperature in achieving high yield and efficiency in pharmaceutical synthesis processes (Raju, Damodar, & Reddy, 2002).

Crystal Structure Elucidation and Chemical Reactivity

The compound 2-(4-fluorophenoxy) acetic acid was synthesized and analyzed to determine its crystal structure and chemical reactivity. The study provided detailed insights into the crystal structure, molecular interactions, and reactivity of the molecule. Such research is crucial in understanding the physical and chemical properties of the compound, which can have implications in various scientific fields, including material science and pharmaceuticals (Prabhuswamy et al., 2021).

Synthesis and Application in Carbohydrate Chemistry

The synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry highlight the compound's relevance in protecting hydroxyl groups. The Fsec group's stability under different conditions and its utility in synthesizing complex carbohydrates underscore its importance in synthetic chemistry and potential pharmaceutical applications (Spjut, Qian, & Elofsson, 2010).

Synthesis of Novel Esters and Their Characterization

The synthesis of novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids demonstrates the compound's utility in creating new chemical entities. These novel compounds, characterized by elemental analysis, IR, 1H NMR, and MS, showcase the potential of 2-(2-fluoro-4-sulfamoylphenoxy)acetic acid derivatives in various applications, including material science and drug development (Shi-tao, 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound is available . It’s important to handle the compound with care, following all safety precautions outlined in the MSDS.

properties

IUPAC Name

2-(2-fluoro-4-sulfamoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXZHSHGGNFIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-sulfamoylphenoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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